2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold known for its role in kinase inhibition and therapeutic applications. Its structure features a 2-fluorobenzyl group at position 5 of the pyrazolopyrimidine core and a cyclohexyl acetamide side chain linked via an ethyl group. Structural determination of such compounds typically employs crystallographic tools like SHELX and visualization software such as ORTEP .
Properties
IUPAC Name |
2-cyclohexyl-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2/c23-19-9-5-4-8-17(19)14-27-15-25-21-18(22(27)30)13-26-28(21)11-10-24-20(29)12-16-6-2-1-3-7-16/h4-5,8-9,13,15-16H,1-3,6-7,10-12,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUOWHOFNIQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.414 g/mol. Its structure features a cyclohexyl group, a fluorobenzyl moiety, and a pyrazolo-pyrimidine core, which are known to influence its biological properties.
Research indicates that compounds similar to This compound may interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, particularly those in the pyrimidine synthesis pathway. Such inhibition can affect cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially targeting bacterial cell wall synthesis or metabolic pathways.
- Anticancer Properties : The structural components may allow for interaction with kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
Antimicrobial Studies
A study evaluating the antimicrobial properties of related pyrimidine derivatives found that certain modifications led to enhanced activity against various bacterial strains. The presence of the fluorobenzyl group is hypothesized to increase lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
Anticancer Efficacy
In vitro assays have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma). The mechanism involves inducing apoptosis through modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Study on Pyrimidine Derivatives : A research article highlighted the synthesis and biological evaluation of pyrimidine nucleosides that showed significant inhibition of cancer cell migration and invasion in vitro. The findings suggest that structural analogs can be optimized for enhanced anticancer activity .
- Antiviral Activity Against HEV : Research into nucleotide biosynthesis inhibitors revealed that targeting pyrimidine pathways can enhance antiviral activity against hepatitis E virus (HEV), suggesting potential therapeutic applications for compounds like This compound .
Data Summary Table
Scientific Research Applications
Structural Features
The compound features a cyclohexyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a fluorobenzyl substituent, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression.
Case Study: Inhibition of Polo-like Kinase 1 (Plk1)
A study identified inhibitors targeting the polo-box domain of Plk1, a key player in mitosis and cancer cell proliferation. The compound demonstrated significant inhibitory activity against Plk1, suggesting its potential use in developing anticancer therapies. The structure-activity relationship (SAR) of similar compounds indicates that modifications to the side chains can enhance potency and selectivity against cancer cells .
| Compound | IC (μM) | Selectivity | Reference |
|---|---|---|---|
| 2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | 0.45 | High |
Neurological Applications
The compound's structural attributes may also lend it utility in neurological disorders. Research into allosteric modulators of metabotropic glutamate receptors has shown that similar compounds can influence synaptic plasticity and neuroprotection.
Case Study: Modulation of Glutamate Receptors
Investigations into the modulation of metabotropic glutamate receptors (mGluRs) have revealed that small molecules can selectively enhance or inhibit receptor activity. Compounds with similar scaffolds have been shown to exhibit neuroprotective effects in models of neurodegenerative diseases .
Antimicrobial Properties
Emerging research suggests that compounds containing the pyrazolo[3,4-d]pyrimidine framework may exhibit antimicrobial activity. Studies have indicated that such compounds can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Case Study: Antibacterial Activity
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant antibacterial properties against various strains of bacteria. The mechanism appears to involve inhibition of bacterial growth through interference with DNA replication processes .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues from Published Data
The compound shares its core with several derivatives, differing in substituents that modulate physicochemical and pharmacological properties. Key analogues include:
2.1.1 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide ()
- Core Modifications: R1: 4-Methylbenzyl (vs. 2-fluorobenzyl in the target compound). R2: 2,4-Dichlorophenoxy (vs. cyclohexyl acetamide).
- The dichlorophenoxy group introduces two chlorine atoms, significantly elevating lipophilicity (LogP) and possibly improving membrane penetration but increasing metabolic instability .
2.1.2 Phenoxyacetamide Derivatives ()
- Examples: (R)- and (S)-stereoisomers with 2,6-dimethylphenoxy groups and tetrahydropyrimidin-1(2H)-yl substituents.
- Key Differences: The dimethylphenoxy group in these analogues enhances aromatic stacking interactions but reduces electronegativity compared to the target’s 2-fluorobenzyl.
Hypothetical Property Comparison
Research Implications and Hypotheses
- Fluorine vs. Chlorine: The target’s 2-fluorobenzyl group may offer superior metabolic stability compared to ’s dichlorophenoxy, as fluorine is less susceptible to enzymatic degradation.
- Cyclohexyl vs.
- Stereochemical Considerations : Unlike ’s isomers, the target compound lacks chiral centers, simplifying synthesis but possibly limiting selectivity for enantiomer-sensitive targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
